Cas no 63979-53-3 (2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline)

2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline structure
63979-53-3 structure
Productnaam:2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline
CAS-nummer:63979-53-3
MF:C20H23NO5
MW:357.400326013565
CID:521099
PubChem ID:45920

2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Dioxolo[4,5-g]isoquinoline,5,6,7,8-tetrahydro-6-methyl-5-(3,4,5-trimethoxyphenyl)-
    • 5,6,7,8-Tetrahydro-6-methyl-5-(3,4,5-trimethoxyphenyl)-1,3-dioxolo[4,5-g]isoquinoline
    • 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline
    • 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-6-methyl-5-(3,4,5-trimethoxyphenyl)-
    • 6-Methyl-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline
    • Inchi: 1S/C20H23NO5/c1-21-6-5-12-7-15-16(26-11-25-15)10-14(12)19(21)13-8-17(22-2)20(24-4)18(9-13)23-3/h7-10,19H,5-6,11H2,1-4H3
    • InChI-sleutel: YNNAIAGUISNRCA-UHFFFAOYSA-N
    • LACHT: O1COC2C1=CC1=C(C=2)CCN(C)C1C1C=C(C(=C(C=1)OC)OC)OC

Berekende eigenschappen

  • Exacte massa: 393.134
  • Monoisotopische massa: 393.134
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 4
  • Complexiteit: 463
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.2
  • Topologisch pooloppervlak: 49.4

Experimentele eigenschappen

  • Dichtheid: 1.212
  • Kookpunt: 452°C at 760 mmHg
  • Vlampunt: 129°C
  • Brekindex: 1.574
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